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Compound of Interest

Compound Name: Aticaprant

Cat. No.: B605669 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive overview of the discontinuation of

Aticaprant (also known as CERC-501, LY2456302, and JNJ-67953964) for the treatment of

various addiction indications. The information is presented in a question-and-answer format to

directly address potential issues and queries that may arise during experimental research and

drug development.

Frequently Asked Questions (FAQs)
Q1: What is Aticaprant and what was its proposed mechanism of action for addiction

treatment?

Aticaprant is a potent and selective antagonist of the kappa-opioid receptor (KOR).[1] The

proposed mechanism of action for addiction treatment was based on the role of the KOR

system in the negative reinforcement cycle of addiction, including its involvement in stress,

dysphoria, and craving that can drive continued drug use. By blocking the KOR, Aticaprant
was hypothesized to alleviate these negative affective states associated with withdrawal and

abstinence, thereby reducing the motivation to seek and use drugs.

Q2: For which addiction indications was Aticaprant being developed, and what is the current

development status?
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Aticaprant was under development for the treatment of nicotine withdrawal, alcohol use

disorder, and cocaine use disorder.[1] However, the development of Aticaprant for all

addiction-related indications has been discontinued.[1]

Q3: What were the primary reasons for the discontinuation of Aticaprant for addiction

treatment?

The primary reason for the discontinuation of Aticaprant for addiction treatment was a lack of

efficacy in clinical trials. Specifically, a phase II study in heavy smokers failed to meet its

primary endpoints for nicotine withdrawal.[1] While preclinical studies showed some promise for

alcohol and cocaine use disorders, the lack of positive clinical data in the nicotine withdrawal

study likely contributed to the decision to halt further development for other addiction

indications.

Troubleshooting Guide for Experimental Research
This section addresses specific issues researchers might encounter when designing or

interpreting experiments involving Aticaprant or other KOR antagonists for addiction.

Issue 1: Lack of efficacy in a preclinical model of nicotine withdrawal despite positive literature.

Possible Cause: Discrepancy between preclinical models and human clinical trial design.

Troubleshooting:

Review Experimental Protocol: Compare your experimental design with the protocol of the

human phase II trial for nicotine withdrawal (see details below). Key differences in dosing,

duration of treatment, and outcome measures could explain the conflicting results.

Consider Species Differences: The pharmacokinetics and pharmacodynamics of

Aticaprant may differ between your animal model and humans.

Evaluate Behavioral Endpoints: The human trial used "latency to smoke" and "number of

cigarettes smoked" as primary endpoints. Ensure your preclinical model utilizes

translatable behavioral paradigms.

Issue 2: Observing unexpected side effects in animal models, such as pruritus.
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Possible Cause: This is a known, albeit modest, side effect of Aticaprant observed in human

studies.

Troubleshooting:

Dose-Response Analysis: Conduct a dose-response study to determine if the observed

side effects are dose-dependent. The clinical trial in cocaine-dependent individuals noted

pruritus at a 10 mg daily dose.

Monitor for Other Adverse Events: Be aware of other reported adverse events in humans,

such as headache, diarrhea, and nasopharyngitis, and monitor for analogous symptoms in

your animal models.

Issue 3: Difficulty in demonstrating efficacy for alcohol or cocaine self-administration in

preclinical studies.

Possible Cause: The therapeutic potential of KOR antagonism may be more pronounced in

models of negative reinforcement (e.g., stress-induced reinstatement) rather than in

standard self-administration paradigms.

Troubleshooting:

Incorporate Stress-Induced Relapse Models: Preclinical studies with Aticaprant in
alcohol-dependent rats showed a reduction in stress-induced, but not cue-induced,

reinstatement of alcohol seeking. Consider incorporating stressors into your experimental

design.

Evaluate Models of Protracted Abstinence: The dysphoric states associated with

protracted abstinence are heavily modulated by the KOR system. Your experimental

timeline should include a sufficient abstinence period to observe the effects of KOR

antagonism.

Key Experimental Data and Protocols
Nicotine Withdrawal - Phase II Clinical Trial
(NCT02762634)
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Reason for Discontinuation: The study failed to demonstrate a significant difference between

Aticaprant and placebo on the primary endpoints of smoking behavior.

Quantitative Data Summary:

Outcome Measure
Aticaprant (15
mg/day)

Placebo p-value

Latency to Start

Smoking (minutes)
16.5 17.7 > 0.05

Number of Cigarettes

Smoked
3.3 3.1 > 0.05

Experimental Protocol:

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Participants: 71 healthy adult smokers (smoking ≥15 cigarettes per day for at least 6

months).

Intervention: Participants received either Aticaprant (15 mg, orally, once daily) or a placebo

for two 8-day treatment phases.

Primary Endpoints:

Latency to initiate smoking after an 18-hour abstinence period.

The number of cigarettes self-administered during a 60-minute ad-libitum smoking period.

Secondary Endpoints: Measures of craving, mood, anxiety, nicotine withdrawal symptoms,

and the subjective effects of smoking.

Key Findings: Aticaprant did not significantly affect any of the primary or secondary

outcome measures compared to placebo. It was, however, well-tolerated with reported

adverse events including headache, diarrhea, upper respiratory tract infection, decreased

appetite, and leukocytosis.
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Alcohol Use Disorder - Preclinical Data
While clinical trial data for Aticaprant in alcohol use disorder is not publicly available,

preclinical studies in rodent models showed:

A dose-dependent reduction in alcohol self-administration in alcohol-preferring rats.

A reversal of anxiety-like behavior associated with alcohol withdrawal.

A reduction in stress-induced, but not cue-induced, reinstatement of alcohol-seeking

behavior.

Experimental Protocol (Rodent Model):

Animal Model: Alcohol-preferring (P) rats.

Intervention: Oral administration of Aticaprant (LY2456302).

Key Endpoints:

Ethanol self-administration volume.

Anxiety-like behavior in elevated plus-maze tests during withdrawal.

Reinstatement of alcohol-seeking behavior following stress or cue presentation.

Cocaine Use Disorder - Human Neurobehavioral Study
A study in cocaine-dependent individuals investigated the neuroendocrine and neurobehavioral

effects of Aticaprant but was not designed to assess its efficacy in reducing cocaine use.

Experimental Protocol:

Study Design: An inpatient study comparing the effects of Aticaprant in healthy volunteers

and individuals with cocaine dependence (both in early and long-term abstinence).

Intervention: Aticaprant (10 mg, orally, once daily) for four consecutive days.

Key Endpoints:
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Neuroendocrine hormone levels (e.g., cortisol, prolactin).

Measures of mood and cocaine craving in a stress-minimized environment.

Key Findings:

Aticaprant was generally well-tolerated, with pruritus being a noted modest adverse

event.

No significant changes in depression or cocaine craving were observed in the stress-

minimized setting.
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Caption: Aticaprant blocks the kappa-opioid receptor to mitigate negative affect and craving.

Logical Flow of Aticaprant's Discontinuation for
Addiction
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Caption: The failure of the nicotine withdrawal trial led to the discontinuation of Aticaprant for

other addiction indications.
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Caption: A crossover design was used to evaluate Aticaprant's effect on smoking behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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